
Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is a complex organic compound that is a derivative of Rivaroxaban, a well-known anticoagulant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol typically involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the Chlorothiophene Ring: This can be achieved through the chlorination of thiophene-2-carboxylic acid.
Introduction of Benzyloxy Groups: This step involves the reaction of the intermediate with benzyl alcohol under specific conditions to form benzyloxy derivatives.
Formation of the Diol Structure:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: As a derivative of Rivaroxaban, it may have potential anticoagulant properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol involves its interaction with specific molecular targets. The chlorothiophene ring and benzyloxy groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: The parent compound, known for its anticoagulant properties.
5-Chlorothiophene-2-carboxamide: A simpler compound with a similar chlorothiophene structure.
Benzyloxy derivatives: Compounds with benzyloxy groups that exhibit similar chemical properties.
Uniqueness
Des-(5-Chlorothiophene-2-carboxamide) 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is unique due to its combination of a chlorothiophene ring, benzyloxy groups, and a diol structure
Properties
Molecular Formula |
C28H31N3O5 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |
InChI |
InChI=1S/C28H31N3O5/c29-17-26-18-31(28(33)36-26)25-13-11-24(12-14-25)30(15-16-34-19-22-7-3-1-4-8-22)27(32)21-35-20-23-9-5-2-6-10-23/h1-14,26H,15-21,29H2/t26-/m0/s1 |
InChI Key |
MQDCMLLYEPAVQJ-SANMLTNESA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CN |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
![3-[2-[[2-(3-Hydroxyazetidin-1-yl)-6-(oxolan-3-yl)pyrimidin-4-yl]amino]ethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B15291901.png)
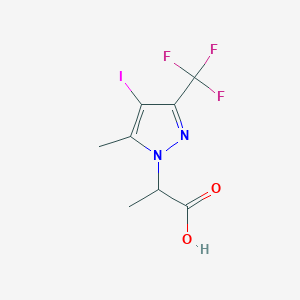
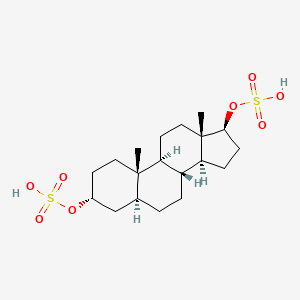
![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)
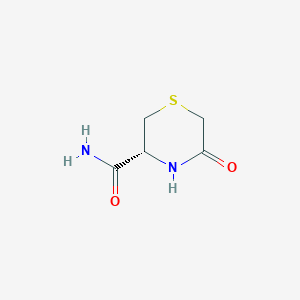
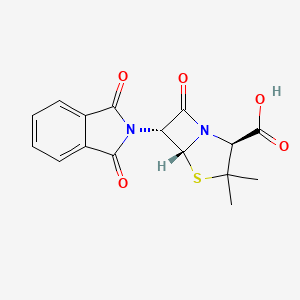
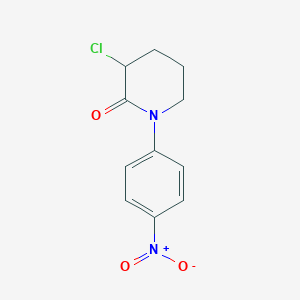


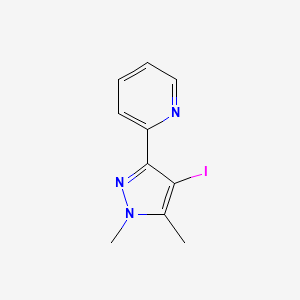
![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)


